molecular formula C6H10O B1365463 4-Methyl-2-pentenal CAS No. 5362-56-1

4-Methyl-2-pentenal

Cat. No.: B1365463
CAS No.: 5362-56-1
M. Wt: 98.14 g/mol
InChI Key: RIWPMNBTULNXOH-ONEGZZNKSA-N
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Description

4-Methyl-2-pentenal is an organic compound with the molecular formula C6H10O. It is an aldehyde with a structure that includes a pentenal backbone substituted with a methyl group at the fourth carbon. This compound is known for its distinct chemical properties and its relevance in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentenal can be synthesized through the aldol condensation of propanal and methanal. This reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of methanal, followed by dehydration to yield this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic homocondensation of propanal. This process often employs catalysts such as aniline or amino acids to facilitate the reaction. The reaction conditions typically involve moderate temperatures and controlled environments to optimize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-pentenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 4-Methyl-2-pentenoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol, 4-Methyl-2-pentenol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Methyl-2-pentenoic acid.

    Reduction: 4-Methyl-2-pentenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-pentenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-pentenal in chemical reactions typically involves the formation of an enolate intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in oxidation reactions, the aldehyde group is targeted by oxidizing agents, leading to the formation of a carboxylic acid .

Comparison with Similar Compounds

    2-Methyl-2-pentenal: Similar in structure but differs in the position of the double bond and methyl group.

    4-Methyl-2-pentanol: The alcohol counterpart of 4-Methyl-2-pentenal.

    4-Methyl-2-pentenoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a versatile intermediate in organic synthesis. Additionally, its distinct odor profile makes it valuable in the fragrance and flavoring industry .

Properties

IUPAC Name

(E)-4-methylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPMNBTULNXOH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063816
Record name 2-Pentenal, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid; peppery aroma
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in fats, soluble (in ethanol)
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.866
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5362-56-1, 24502-08-7
Record name 2-Pentenal, 4-methyl-
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Record name 4-Methyl-2-pentenal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenal, 4-methyl-
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Record name 2-Pentenal, 4-methyl-
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Record name 4-methylpent-2-enal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-4-methylpent-2-enal
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Record name 4-METHYL-2-PENTENAL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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